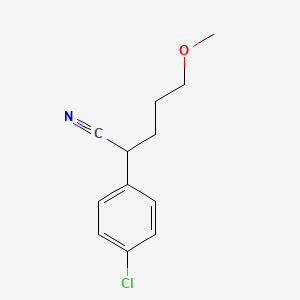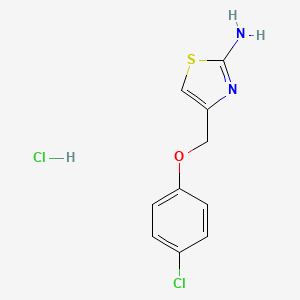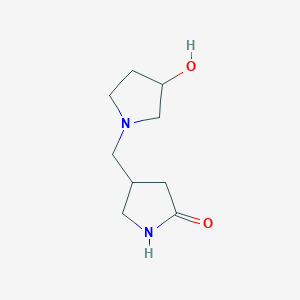![molecular formula C8H11N3O B1461185 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one CAS No. 46001-09-6](/img/structure/B1461185.png)
6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
Vue d'ensemble
Description
The compound “6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one” is a type of tetrahydro-pyrimidoazepine . These compounds are known to be useful as TRPV1 modulators and can be used in pharmaceutical compositions for the treatment of disease states, disorders, and conditions mediated by TRPV1 .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . This process is substrate-oriented and results in the formation of highly diastereoselective tetrahydro-spiro compounds . The reaction conditions involve the use of non-hazardous solvents and facilitate good to excellent reaction yields of the target compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a seven-membered heterocyclic compound containing nitrogen . The molecular formula is C15H17N3 .Chemical Reactions Analysis
The compound undergoes rearrangement when treated with phosphoryl chloride, leading to the formation of vinylpyrrolo-pyrimidines . This reaction involves probable intermediates .Applications De Recherche Scientifique
Herbicidal Activities
A study by Wang et al. (2006) explored the design and synthesis of novel compounds related to 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one, which were tested for herbicidal activities against rape and barnyard grass. The study found that some compounds exhibited moderate herbicidal activity, particularly against rape. This research contributes to the understanding of these compounds' potential applications in agriculture, especially for weed control (Wang et al., 2006).
Synthesis and Structural Analysis
Research by Subota et al. (2017) describes an approach to synthesize 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines. The study involved cyclization of certain alkanones under specific reaction conditions. This method allows for the preparation of gram quantities of these compounds, showing the potential for large-scale synthesis and study of their properties (Subota et al., 2017).
Potential Antitumor Activity
Insuasty et al. (2013) conducted a study focusing on the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, which are structurally related to this compound. Some of these compounds demonstrated significant antitumor activity in vitro against various cancer cell lines, highlighting their potential therapeutic applications in oncology (Insuasty et al., 2013).
Antibacterial and Antifungal Properties
Demchenko et al. (2021) synthesized novel quaternary salts derived from pyrimidoazepine compounds and evaluated their antibacterial and antifungal activities. The study found that several of these compounds showed promising activity against various bacterial and fungal strains, suggesting potential applications in treating infections (Demchenko et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one, also known as 3,5,6,7,8,9-hexahydro-4h-pyrimido[4,5-d]azepin-4-one, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
The compound interacts with its target, TRPV1, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby preventing the downstream effects associated with TRPV1 activation .
Biochemical Pathways
Given its role as a trpv1 antagonist, it likely impacts pathways related to pain perception and inflammation, as trpv1 is known to play a key role in these processes .
Pharmacokinetics
The compound has been identified as having good in vitro and in vivo potency and acceptable physical properties , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a TRPV1 antagonist, the action of this compound at the molecular and cellular level would likely result in the inhibition of TRPV1-mediated responses. This could potentially lead to a reduction in pain perception and inflammation .
Analyse Biochimique
Biochemical Properties
6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one plays a significant role in various biochemical reactions. It has been identified as a potent antagonist of the TRPV1 receptor, a protein involved in pain perception and inflammation . The interaction between this compound and TRPV1 involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to reduced pain and inflammation, making the compound a potential candidate for analgesic and anti-inflammatory therapies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions, due to its interaction with the TRPV1 receptor . By inhibiting TRPV1, the compound can modulate calcium influx into cells, affecting various downstream signaling pathways. This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the TRPV1 receptor The compound fits into the receptor’s binding pocket, blocking the activation of TRPV1 by endogenous ligands This blockade prevents the receptor from opening its ion channel, thereby inhibiting calcium ion influx
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on TRPV1, leading to sustained reductions in pain and inflammation in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPV1 without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, converting the compound into more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high TRPV1 expression, such as sensory neurons and inflammatory sites. This targeted distribution enhances its therapeutic potential by concentrating its effects where they are most needed.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the TRPV1 receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Propriétés
IUPAC Name |
3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-6-1-3-9-4-2-7(6)10-5-11-8/h5,9H,1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNFPZIIHKFPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676979 | |
| Record name | 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46001-09-6 | |
| Record name | 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)









![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)


![5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride](/img/structure/B1461124.png)